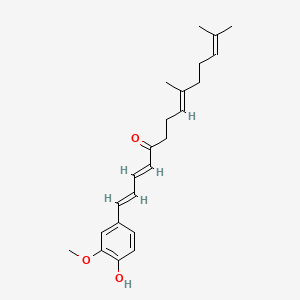
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one is an organic compound characterized by its complex structure, which includes multiple double bonds and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form the carbon backbone.
Hydroxylation: Introducing hydroxyl groups through reactions with reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Adding methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,13-Dimethyl-1-(4-hydroxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
9,13-Dimethyl-1-(3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the hydroxyl group, potentially altering its chemical properties.
Propriétés
Numéro CAS |
144055-29-8 |
|---|---|
Formule moléculaire |
C23H30O3 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(1E,3E,8E)-1-(4-hydroxy-3-methoxyphenyl)-9,13-dimethyltetradeca-1,3,8,12-tetraen-5-one |
InChI |
InChI=1S/C23H30O3/c1-18(2)9-7-10-19(3)11-8-14-21(24)13-6-5-12-20-15-16-22(25)23(17-20)26-4/h5-6,9,11-13,15-17,25H,7-8,10,14H2,1-4H3/b12-5+,13-6+,19-11+ |
Clé InChI |
PRGIBLMQZXWTBA-VDBHWXCFSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















